molecular formula C24H38O3 B1220958 3-Hydroxychol-2-en-24-oic acid CAS No. 69941-28-2

3-Hydroxychol-2-en-24-oic acid

Cat. No.: B1220958
CAS No.: 69941-28-2
M. Wt: 374.6 g/mol
InChI Key: HULQGYPWEGNXPA-PBDHEXIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxychol-2-en-24-oic Acid is a high-purity, semi-synthetic bile acid derivative provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. This compound is of significant interest in biochemical research, particularly in the study of bile acid metabolism and synthesis pathways. It serves as a potential intermediate or reference standard in investigating the bioconversion of steroidal structures. Researchers utilize this chemical probe to explore its effects on nuclear receptors like the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), which are critical targets in metabolic disease research. Its unique structure, featuring a hydroxyl group at the 3-position and a double bond in the steroid core, makes it a valuable subject for studying structure-activity relationships, enzyme kinetics, and the development of novel biochemical tools. The product is subjected to rigorous quality control analyses, including HPLC and MS, to ensure batch-to-batch consistency and reliability for your sensitive experimental systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69941-28-2

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

(4R)-4-[(8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h10,15-16,18-21,25H,4-9,11-14H2,1-3H3,(H,26,27)/t15-,16?,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

HULQGYPWEGNXPA-PBDHEXIJSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CC=C(C4)O)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC=C(C4)O)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CC=C(C4)O)C)C

Synonyms

3 beta-hydroxy-3-cholenic acid
3 beta-hydroxychol-3-en-24-oic acid
3 beta-hydroxycholenoic acid
delta(3)-cholenic acid

Origin of Product

United States

Chemical Synthesis and Structural Modifications of 3 Hydroxychol 2 En 24 Oic Acid and Analogues

Total Synthesis Approaches for 3-Hydroxychol-2-en-24-oic Acid

The complete chemical synthesis of complex molecules like this compound from simple starting materials is a significant challenge in organic chemistry.

While a direct total synthesis of this compound is not extensively detailed in the provided results, the synthesis of related cholenoic acid derivatives often involves intricate multi-step pathways. For instance, the total synthesis of ent-lithocholic acid has been reported, which could theoretically be modified to produce the enantiomer of 3β-hydroxychol-5-en-24-oic acid. researchgate.net This highlights the general strategy of building the complex steroidal framework and then introducing or modifying functional groups to achieve the target molecule.

Another key strategy involves the stereoselective Evans aldol (B89426) reaction. This has been employed in the synthesis of (25S)-Δ7-dafachronic acid and related compounds, starting from 3β-hydroxychol-5-en-24-oic acid. mpi-cbg.dempi-cbg.de The process begins with the disilylation of the starting acid, followed by reduction and Swern oxidation to form an aldehyde. mpi-cbg.de The subsequent Evans aldol reaction introduces the C-25 stereocenter with high selectivity. mpi-cbg.de

Furthermore, methods for the stereoselective synthesis of allo-bile acids from their 5β-isomers have been developed. researchgate.net These methods typically involve a selective oxidation at the C-3 position, unsaturation using reagents like o-iodoxybenzoic acid (IBX), and finally, a stereoselective saturation step. researchgate.net

Starting MaterialTarget Isomer(s)Key Reaction StepsOverall Yield
3β-hydroxychol-5-en-24-oic acid(24E)-26-hydroxydesmosterolSix-step synthesis67%
3β-hydroxychol-5-en-24-oic acid(24Z)-26-hydroxydesmosterolSix-step synthesis12%
3β-hydroxychol-5-en-24-oic acid(25S)-Δ7-dafachronic acidDisilylation, reduction, Swern oxidation, Evans aldol reaction27% (15 steps)
5β-bile acid formyl estersallo-bile acidsOxidation-dehydrogenation, reductive allomerization, reductionNot specified

Semi-Synthetic Derivatization from Naturally Occurring Sterols

The abundance of naturally occurring sterols makes them attractive starting materials for the semi-synthesis of rare or novel bile acid analogues.

3β-Hydroxychol-5-en-24-oic acid is a versatile starting material for a variety of derivatives. One common transformation is its conversion to 3-oxo-4-ene analogues. This can be achieved enzymatically using cholesterol oxidase from Streptomyces sp. researchgate.net This enzymatic oxidation is a key step in the biosynthesis and laboratory synthesis of various bile acid intermediates. researchgate.net

Further derivatization can be achieved through chemical modifications. For example, the 3β-hydroxy group can be acetylated to form 3β-acetoxychol-5-en-24-oic acid. The side chain can also be modified. Cross-metathesis reactions using a Grubbs catalyst (2nd generation) on Δ22-steroids derived from related compounds allow for the functionalization of the side chain. nih.gov

The conversion of 3β-hydroxy-5-cholenoic acid to chenodeoxycholic acid has been observed in various species, highlighting a metabolic pathway that involves 7α-hydroxylation. researchgate.net

Starting MaterialReagent/EnzymeProduct
3β,7α,24S-trihydroxycholest-5-en-(25R)26-oic acidCholesterol oxidase7α,24S-dihydroxy-3oxocholest-4-en-(25R)26-oic acid
Methyl 3β-hydroxychol-5-en-24-oateAcetic anhydride (B1165640), NaI, SiMe3ClMethyl 3β-acetoxychol-5-en-24-oate
(3α,5β)-3-hydroxychol-22-en-24-oic acid methyl esterGrubbs catalyst (2nd gen.), trans-3-hexenedioic acid dimethyl esterCis/trans isomers of side-chain functionalized derivatives

Targeted Functionalization and Analogue Design

The targeted functionalization of the bile acid scaffold allows for the creation of novel analogues with potentially unique properties. Modifications can be made to the steroid nucleus or the side chain.

Research has focused on creating libraries of bile acid derivatives to probe structure-activity relationships, particularly concerning their roles as signaling molecules for receptors like TGR5 and FXR. wgtn.ac.nz One area of exploration is the cyclopropanation of unsaturated C/D-ring alkenes that result from a novel bile acid rearrangement. wgtn.ac.nz Stereoselective cyclopropanation has been achieved on highly hindered, tetrasubstituted alkenes using Furukawa's method (EtZnCH2I). wgtn.ac.nz

Another approach involves the synthesis of D-homolactones from dehydroepiandrosterone, which can then be further modified. researchgate.net The synthesis of aza-bile acids, where a carbon atom in the A-ring is replaced by nitrogen, represents another avenue of analogue design. wgtn.ac.nz These structural modifications aim to create compounds with altered receptor selectivity and metabolic stability.

Synthesis of Fluorine-Substituted Cholenoic Acid Derivatives

The introduction of fluorine into the bile acid scaffold can significantly alter the molecule's physicochemical properties, such as its acidity (pKa), lipophilicity, and hydrogen-bonding capacity. These changes can, in turn, influence the biological activity of the resulting analogues. Research in this area has focused on developing synthetic routes to various fluorinated bile acids.

A key strategy in the synthesis of fluorinated bile acids involves the late-stage introduction of the fluorine atom, often via a nucleophilic substitution reaction with a fluoride (B91410) ion source. This approach is particularly relevant for the potential development of 18F-labeled bile acids for use in Positron Emission Tomography (PET) imaging. For instance, 3β-[18F]fluorocholic acid ([18F]FCA) has been synthesized by the nucleophilic substitution of a mesylated precursor with [18F]fluoride, followed by deprotection. plos.org This radiosynthesis yielded the desired product with a radiochemical purity of over 99%. plos.org

The synthesis of various A-ring fluorinated bile acid analogues has also been explored to investigate their potential as selective agonists for bile acid receptors like FXR and TGR5. soton.ac.uk These receptors are key regulators of metabolism, and their modulation is a target for treating various metabolic disorders. soton.ac.uk

Furthermore, the synthesis of 24,24-difluoro- and 24ξ-fluoro-25-hydroxyvitamin D3 from 3β-hydroxychol-5-en-24-oic acid highlights the versatility of synthetic methods to introduce fluorine at the side chain of steroidal acids. rsc.orgrsc.org Another example is the synthesis of cholic acid-trifluoroacetyl lysine (B10760008) (CA-lys-TFA), a trifluorinated bile acid analogue developed for potential use in 19F magnetic resonance imaging (MRI) to study bile acid transport. nih.gov The synthesis involved the coupling of cholic acid with trifluoroacetyl lysine using HBTU and HOBt as coupling agents. nih.gov

Table 1: Examples of Synthesized Fluorinated Bile Acid Analogues and Precursors

CompoundStarting Material/PrecursorKey Reagents/Reaction TypeReference
3β-[18F]Fluorocholic acid ([18F]FCA)Mesylated cholic acid precursor[18F]Fluoride, Nucleophilic substitution plos.org
A-ring fluorinated bile acid analoguesVarious bile acid precursorsFluorinating agents soton.ac.uk
24,24-Difluoro-25-hydroxyvitamin D33β-Hydroxychol-5-en-24-oic acidNot specified in abstract rsc.orgrsc.org
24ξ-Fluoro-25-hydroxyvitamin D33β-Hydroxychol-5-en-24-oic acidNot specified in abstract rsc.orgrsc.org
Cholic acid-trifluoroacetyl lysine (CA-lys-TFA)Cholic acid, Trifluoroacetyl lysineHBTU, HOBt, Coupling reaction nih.gov

Creation of Aza-Bile Acid Analogues

The replacement of a carbon atom with a nitrogen atom in the steroidal skeleton of bile acids leads to the formation of aza-bile acid analogues. These structural modifications can impart unique biological properties. A notable example is the synthesis of A-ring 3-aza-bile acid analogues starting from chenodeoxycholic acid. wgtn.ac.nz This synthetic route provides access to novel heterocyclic steroids. The process has led to the successful synthesis of two isomeric intermediates, tert-Butyl-2-hydroxy-7α-(benzyloxymethyl)oxy-4-amino-3-nor-3,4-seco-5β-cholan-24-oate and tert-Butyl-2-amino-4-hydroxy-7α-(benzyloxymethyl)oxy-3-nor-3,4-seco-5β-cholan-24-oate, which can both be converted to the desired 3-aza-7α-hydroxy-5β-cholan-24-oic acid hydrochloride. wgtn.ac.nz

In other research, cholic and chenodeoxycholic acids have been successfully transformed into aza steroid analogues, specifically the 8(14)-ene and 8,14-diene derivatives. rsc.org Additionally, the Schmidt reaction has been employed for the synthesis of bile acid-fused tetrazoles, such as 7a-Aza-3α-hydroxy-7a-homo-tetrazolo[5',1':7,7a]-5β-cholan-24-oic acid. beilstein-journals.org

Synthesis of Hydroxamic Acid and Propanoic Acid Derivatives for Research Applications

The carboxylic acid group of cholenoic acids is a prime site for derivatization to produce compounds with potential therapeutic or research applications.

Hydroxamic Acid Derivatives: Hydroxamic acids are typically synthesized from carboxylic acids or their activated derivatives, such as esters or acid chlorides, by reaction with hydroxylamine. wikipedia.org General methods for hydroxamic acid synthesis that can be applied to cholenoic acids include the use of coupling reagents like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) or 1-propanephosphonic acid cyclic anhydride (T3P). organic-chemistry.org These reagents facilitate the formation of the hydroxamic acid moiety from the corresponding carboxylic acid under mild conditions. organic-chemistry.org The direct reaction of esters with hydroxylamine, sometimes catalyzed by KCN, is another viable route. nih.gov

Propanoic Acid Derivatives: The synthesis of propanoic acid derivatives often involves the modification of a starting molecule to introduce the propanoic acid chain. For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been reported, showcasing methods for creating amino acid derivatives. nih.gov In the context of cholenoic acid, derivatization would likely involve coupling reactions at the C-24 carboxylic acid. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through hydroarylation of a carbon-carbon double bond in the presence of a Brønsted superacid like TfOH provides a potential, though likely not directly applicable, strategy for modifying unsaturated precursors. mdpi.comnih.gov

Methodological Advancements in Cholenoic Acid Synthesis

Development of Novel Reaction Conditions and Catalytic Systems

Advancements in synthetic organic chemistry have led to the development of novel reaction conditions and catalytic systems that can be applied to the synthesis of cholenoic acid and its derivatives. Microwave-assisted organic synthesis, for example, has been shown to dramatically reduce reaction times, increase product yields, and enhance product purity in the synthesis of bile acid derivatives. nih.gov One specific application is the Oxone®/AlCl₃ system in water under microwave irradiation for the oxidation of bile acid hydroxyl groups, which proceeds with high yields and purity in very short reaction times. nih.gov

Novel catalytic systems are also being explored. For example, deep eutectic solvents (DES) based on choline (B1196258) chloride and malonic acid have been used as efficient and reusable catalytic systems for one-pot multi-component reactions to synthesize functionalized pyrroles. researchgate.net While not directly applied to cholenoic acid, this highlights the potential of green and reusable catalysts in complex organic syntheses. Similarly, copper(II)/chitosan-based catalysts have been developed for various cross-coupling reactions in water, offering a more environmentally friendly approach. mdpi.com The development of ruthenium-based catalysts, such as Grubbs' catalysts, has revolutionized metathesis reactions, which could be applied to the synthesis of unsaturated cholenoic acid analogues. nobelprize.org

Strategies for Improving Reaction Yields and Purity

Improving the yield and purity of synthetic products is a constant goal in chemical synthesis. In the context of cholenoic acid and its derivatives, several strategies can be employed.

One key aspect is the purification of intermediates and final products. Flash column chromatography is a widely used technique for the purification of bile acid derivatives. wgtn.ac.nznih.gov For example, after microwave-assisted oxidation, the crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure compound. nih.gov In the synthesis of 12β-methyl-18-nor-bile acids, fractional precipitation was used to separate alkene isomers, taking advantage of their different solubilities in a methanol (B129727)/ethyl acetate (B1210297) mixture. acs.org This allowed for the isolation of the desired products in high purity on a multi-gram scale without the need for chromatography. acs.org

Another technique for purification is ultrafiltration, which has been used in the production of high-purity chenodeoxycholic acid from poultry bile. google.com This method, using a membrane with a specific molecular weight cut-off, can effectively separate the target bile acid from impurities. google.com

Optimization of reaction conditions is also crucial for improving yields. In the synthesis of glycocholic acid, a one-pot method using a condensing agent resulted in a yield of over 90%. frontiersin.org The choice of solvent can also play a significant role. For instance, in the hydrogenation of deprotected 12β-methyl-18-nor-alkene bile acids, the addition of water to the methanol solvent prevented the significant side reaction of esterification, thereby improving the yield of the desired carboxylic acids. acs.org

Table 2: Strategies for Improving Yield and Purity in Bile Acid Synthesis

StrategyDescriptionExample ApplicationReference
Microwave-assisted synthesisReduces reaction times and side reactions, increasing yield and purity.Oxidation of bile acid hydroxyl groups. nih.gov
Flash Column ChromatographySeparation of compounds based on polarity.Purification of oxidized bile acid derivatives and aza-bile acid intermediates. wgtn.ac.nznih.gov
Fractional PrecipitationSeparation of compounds based on differential solubility.Separation of Δ¹³,¹⁴-alkene and Δ¹³,¹⁷-alkene isomers of a bile acid. acs.org
UltrafiltrationSeparation based on molecular size.Purification of chenodeoxycholic acid. google.com
One-pot SynthesisCombining multiple reaction steps in a single vessel to improve efficiency and yield.Synthesis of glycocholic acid. frontiersin.org
Solvent OptimizationAdding co-solvents to prevent side reactions.Addition of water to methanol during hydrogenation to prevent esterification. acs.org

Biosynthesis and Metabolic Pathways of 3 Hydroxychol 2 En 24 Oic Acid and Its Metabolites

Primary Biosynthetic Pathways from Cholesterol and Precursors

The journey from cholesterol to cholenoic acids involves several distinct, yet interconnected, metabolic routes. These pathways are defined by their initial enzymatic steps and the primary oxysterol intermediates they generate.

The acidic, or alternative, pathway is a significant route for bile acid synthesis, initiated by the hydroxylation of the cholesterol side chain, which precedes modifications to the steroid ring. nih.govwjgnet.com This pathway's first and key step is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). wjgnet.comnih.gov CYP27A1 oxidizes cholesterol at the C27 position to form (25R)-26-hydroxycholesterol (also commonly referred to as 27-hydroxycholesterol). wjgnet.comnih.govfrontiersin.org CYP27A1 can further metabolize this product to create 3β-hydroxy-5-cholestenoic acid. nih.gov

The oxysterols generated by CYP27A1 are then typically hydroxylated at the 7α-position by the microsomal enzyme oxysterol 7α-hydroxylase (CYP7B1). wjgnet.comnih.gov This step is crucial for directing these intermediates toward the synthesis of chenodeoxycholic acid (CDCA). nih.gov However, in certain metabolic contexts, such as a deficiency in CYP7B1, intermediates like 3β-hydroxy-5-cholestenoic acid can be metabolized without 7α-hydroxylation, leading to the formation of unsaturated bile acids like 3β-hydroxy-5-cholenoic acid (referred to as CA24-Δ⁵-3β-ol). nih.govresearchgate.net This unsaturated intermediate is a key precursor in the lineage of cholenoic acids.

Table 1: Key Intermediates in the Acidic Pathway

Intermediate Description
Cholesterol The primary precursor for all bile acid synthesis. mdpi.com
(25R)-26-Hydroxycholesterol An oxysterol formed by the action of CYP27A1 on cholesterol, initiating the acidic pathway. wjgnet.comnih.gov
3β-Hydroxy-5-cholestenoic acid An acidic intermediate formed from the oxidation of (25R)-26-hydroxycholesterol by CYP27A1. nih.gov
3β-hydroxy-5-cholenoic acid (CA24-Δ⁵-3β-ol) An unsaturated bile acid formed from precursors, especially in cases of CYP7B1 deficiency. nih.gov

The neutral, or classic, pathway is the predominant route for bile acid synthesis in humans. mdpi.comnumberanalytics.com This pathway begins with the modification of the steroid nucleus, specifically the 7α-hydroxylation of cholesterol by cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step. nih.govnih.govresearchgate.net This reaction produces 7α-hydroxycholesterol. nih.gov This intermediate is subsequently converted to 7α-hydroxy-4-cholesten-3-one (C4), a key branch point in the synthesis of both cholic acid and chenodeoxycholic acid. nih.govnih.gov

While the neutral pathway primarily leads to the formation of the major bile acids, its intermediates can be acted upon by enzymes typically associated with the acidic pathway. The enzyme sterol 27-hydroxylase (CYP27A1), which initiates the acidic pathway, also plays a role in the neutral pathway by hydroxylating intermediates like 7α-hydroxy-4-cholesten-3-one. ki.senih.gov This intersection highlights the metabolic crosstalk between the pathways, providing alternative routes for the processing of sterol intermediates that could potentially lead to the formation of minor products, including various cholenoic acids, although this is not the primary flux of the pathway.

A distinct pathway for bile acid synthesis originates in the brain, where cholesterol 24-hydroxylase (CYP46A1) converts cholesterol into 24(S)-hydroxycholesterol. nih.govannualreviews.org This oxysterol is a major product of cholesterol metabolism in the brain and can be transported to the liver. nih.govuniprot.org

Once in the liver, 24(S)-hydroxycholesterol serves as a substrate for further enzymatic conversion. uniprot.org It is primarily metabolized through 7α-hydroxylation, a reaction catalyzed by either oxysterol 7α-hydroxylase 2 (CYP39A1) or cholesterol 7α-hydroxylase (CYP7A1). nih.govuniprot.org The resulting 7α,24-dihydroxycholesterol is then converted through a series of reactions into chenodeoxycholic acid. nih.gov The intermediates generated along this pathway are structurally similar to those in the acidic pathway and can contribute to the pool of precursors for cholenoic acid formation.

Beyond the primary initiators of the main pathways, other oxysterols also serve as precursors for bile acid synthesis. (25R)-26-hydroxycholesterol, a key intermediate in the acidic pathway, is formed from cholesterol by CYP27A1. nih.govresearchgate.net This enzyme is also capable of producing 25-hydroxycholesterol (B127956) and 24(S)-hydroxycholesterol. nih.gov

Additionally, cholesterol 25-hydroxylase (CH25H), found in the endoplasmic reticulum, can generate 25-hydroxycholesterol, which is then hydroxylated by CYP7B1 and enters the acidic pathway to form CDCA. nih.govmdpi.com The metabolism of these various oxysterols converges on common downstream intermediates, which can be shunted towards cholenoic acid formation under specific metabolic conditions. While 7-dehydrocholesterol (B119134) is a precursor in steroid hormone synthesis via the action of CYP11A1, its direct significant contribution to the cholenoic acid pool through bile acid pathways is less defined. nih.gov

Enzymatic Transformations in Cholenoic Acid Biosynthesis

The conversion of cholesterol and its oxysterol derivatives into cholenoic acids is orchestrated by a suite of enzymes, predominantly from the cytochrome P450 superfamily. These enzymes catalyze critical hydroxylation and carboxylation reactions that modify the sterol structure.

The biosynthesis of bile acids is a multi-organelle process involving enzymes located in the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes. nih.govannualreviews.org Six cytochrome P450 enzymes play particularly pivotal roles. annualreviews.org

CYP7A1 (Cholesterol 7α-hydroxylase) : Located in the endoplasmic reticulum of the liver, CYP7A1 is the rate-limiting enzyme of the classic (neutral) pathway. nih.govnih.gov It specifically catalyzes the 7α-hydroxylation of cholesterol. nih.gov It can also hydroxylate oxysterols like 24-hydroxycholesterol (B1141375). nih.govdiva-portal.org

CYP27A1 (Sterol 27-hydroxylase) : This mitochondrial enzyme is crucial for initiating the acidic pathway by hydroxylating the sterol side chain of cholesterol and other intermediates. wjgnet.comnih.govki.se It is required for the degradation of the C27-sterol side chain and can act on a variety of substrates, including cholesterol and intermediates of the neutral pathway. ki.senih.gov Its action produces key oxysterols like (25R)-26-hydroxycholesterol. nih.gov

CYP7B1 (Oxysterol 7α-hydroxylase) : Found in the endoplasmic reticulum, CYP7B1 is a key enzyme in the acidic pathway. wikipedia.orgnih.gov It catalyzes the 7α-hydroxylation of various oxysterols, such as 25-hydroxycholesterol and (25R)-26-hydroxycholesterol, as well as neurosteroids. wikipedia.orguniprot.org Its action is critical for processing oxysterols into bile acids. wjgnet.comnih.gov

CYP39A1 (Oxysterol 7α-hydroxylase 2) : This enzyme is also located in the endoplasmic reticulum and is primarily involved in the metabolism of 24(S)-hydroxycholesterol that originates from the brain. nih.govuniprot.orgwikipedia.org It catalyzes the 7α-hydroxylation of this specific oxysterol, channeling it into the bile acid synthesis pathway. nih.govuniprot.org

CYP3A4 : This highly versatile enzyme, abundant in the liver, participates in the metabolism and detoxification of a wide range of substances, including bile acids and their precursors. nih.govnih.gov It can hydroxylate various bile acids and intermediates, such as cholic acid and chenodeoxycholic acid, facilitating their elimination. nih.govresearchgate.netresearchgate.net Its role can be seen as a protective mechanism against the accumulation of potentially toxic bile acid intermediates. nih.gov

CYP11A1 (Cholesterol side-chain cleavage enzyme) : Traditionally known as the first enzyme in the pathway for all steroid hormone synthesis, this mitochondrial enzyme cleaves the cholesterol side chain to produce pregnenolone. nih.govresearchgate.net While its primary role is in steroidogenesis, research indicates it can also act on various hydroxysterols, such as 24-hydroxycholesterol and 27-hydroxycholesterol. nih.gov This activity suggests a potential, albeit minor, intersection with bile acid precursor metabolism, where it could convert oxysterols into steroid derivatives. nih.govresearchgate.net

Table 2: Key Cytochrome P450 Enzymes in Cholenoic Acid Precursor Biosynthesis

Enzyme Location Primary Function in Pathway Key Substrates
CYP7A1 Endoplasmic Reticulum Rate-limiting step of the neutral pathway. nih.govresearchgate.net Cholesterol, 24-hydroxycholesterol. nih.govnih.gov
CYP27A1 Mitochondria Initiation of the acidic pathway; side-chain oxidation. nih.govki.se Cholesterol, 7α-hydroxy-4-cholesten-3-one. nih.govnih.gov
CYP7B1 Endoplasmic Reticulum 7α-hydroxylation of oxysterols in the acidic pathway. wikipedia.orgnih.gov 25-hydroxycholesterol, (25R)-26-hydroxycholesterol. nih.govuniprot.org
CYP39A1 Endoplasmic Reticulum 7α-hydroxylation of brain-derived 24(S)-hydroxycholesterol. uniprot.orgwikipedia.org 24(S)-hydroxycholesterol. nih.govuniprot.org
CYP3A4 Endoplasmic Reticulum Metabolism and detoxification of bile acids and intermediates. nih.govnih.gov Cholic acid, Chenodeoxycholic acid, Lithocholic acid. researchgate.netresearchgate.net

| CYP11A1 | Mitochondria | Side-chain cleavage for steroidogenesis; can act on oxysterols. nih.govresearchgate.net | Cholesterol, 24-hydroxycholesterol, 27-hydroxycholesterol. nih.gov |

Hydroxysteroid Dehydrogenases (HSD3B1, HSD3B7) in Oxidation and Isomerization

Hydroxysteroid dehydrogenases play a crucial role in the modification of the steroid nucleus during bile acid synthesis. Specifically, 3β-hydroxy-Δ5-C27-steroid dehydrogenase/isomerase (HSD3B7) is a key enzyme in the classic (or neutral) pathway. HSD3B7, located in the endoplasmic reticulum of liver cells, catalyzes the conversion of 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one. medlineplus.govnih.gov This reaction involves the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the double bond from the Δ5 to the Δ4 position. nih.gov This transformation is essential for the subsequent formation of the 3α-hydroxy configuration found in primary bile acids. nih.gov

Deficiency in HSD3B7 is the most common inborn error of bile acid synthesis, leading to the accumulation of atypical bile acids and cholestatic liver disease. nih.govresearchgate.netmetabolicsupportuk.org However, the presence of some primary bile acid production in individuals with HSD3B7 deficiency suggests the existence of another enzyme with similar activity. nih.govresearchgate.net Research has indicated that HSD3B1, an enzyme highly expressed in the placenta, can also perform this 3β-hydroxy-Δ5-steroid dehydrogenase/isomerase function, particularly on side-chain oxysterols that lack a 7α-hydroxy group. nih.gov

Aldoketoreductases (AKR1D1, AKR1C4) in A-Ring Reduction

Following the formation of the Δ4-3-oxo intermediate, the A-ring of the steroid nucleus undergoes reduction, a process catalyzed by aldo-keto reductases (AKRs). AKR1D1, also known as steroid 5β-reductase, is the sole enzyme in humans responsible for the 5β-reduction of Δ4-3-ketosteroids. nih.govnih.gov This reaction is a critical step in all pathways of primary bile acid synthesis, introducing a characteristic bend at the A/B ring junction to create the 5β-dihydrosteroid structure. nih.govoup.com

Peroxisomal Beta-Oxidation and Side-Chain Shortening Mechanisms

The conversion of the C27 cholesterol side chain to the C24 carboxylic acid of mature bile acids occurs through a process of peroxisomal β-oxidation. cocukmetabolizma.com This metabolic pathway involves a series of enzymatic reactions that shorten the aliphatic side chain by three carbon atoms. cocukmetabolizma.com The process begins with the activation of the C27 steroid to its CoA ester. This is followed by a sequence of oxidation, hydration, further oxidation, and finally, a thiolytic cleavage that releases propionyl-CoA and the C24 bile acyl-CoA. cocukmetabolizma.com

Peroxisomal β-oxidation can act on various intermediates in the bile acid synthesis pathways. nih.govencyclopedia.pub For instance, it can occur after the initial modifications to the steroid nucleus. biorxiv.org The resulting bile acyl-CoAs are then conjugated with either glycine (B1666218) or taurine (B1682933) by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) before being secreted into the bile. cocukmetabolizma.com Peroxisomal β-oxidation is not only crucial for bile acid synthesis but also plays a role in the metabolism of other lipids, and its activity can be influenced by metabolic states such as diabetes. nih.govmdpi.complos.org

Interconversion and Downstream Metabolism of Cholenoic Acids

Cholenoic acids, including 3-Hydroxychol-2-en-24-oic acid, are key intermediates in the complex network of bile acid metabolism. They undergo further enzymatic conversions to form primary bile acids and other metabolites.

Conversion to Chenodeoxycholic Acid and Other Primary Bile Acids

One of the significant metabolic fates of cholenoic acid intermediates is their conversion to the primary bile acid, chenodeoxycholic acid (CDCA). researchgate.netnih.gov The pathway from 3β-hydroxy-5-cholenoic acid to CDCA has been demonstrated in various species, including humans. researchgate.net This conversion involves several enzymatic steps. For example, 3β-hydroxy-5-cholenoic acid can be 7α-hydroxylated to form 3β,7α-dihydroxy-5-cholenoic acid, which is then further metabolized to CDCA. nih.govabdominalkey.com This pathway is notable as it bypasses the formation of the potentially hepatotoxic lithocholic acid. researchgate.net The conversion process involves microsomal enzymes for the initial hydroxylation and the subsequent formation of a Δ4-3-oxo intermediate, followed by cytosolic enzymes for the final reduction to CDCA. nih.gov

The synthesis of the other primary bile acid, cholic acid, requires an additional 12α-hydroxylation step, catalyzed by the enzyme CYP8B1. researchgate.netabdominalkey.com The relative activity of this enzyme determines the ratio of cholic acid to chenodeoxycholic acid synthesized in the liver. abdominalkey.com

Formation of 3-Oxo-Δ4 Cholenoic Acids (e.g., 7α-hydroxy-3-oxochol-4-en-24-oic acid)

The formation of 3-oxo-Δ4 cholenoic acids is a key step in the biosynthesis of primary bile acids from cholesterol. researchgate.net A prominent example is 7α-hydroxy-3-oxochol-4-en-24-oic acid. nih.govebi.ac.uk This intermediate is formed from the C27 precursor, 7α-hydroxy-3-oxocholest-4-en-26-oic acid, through peroxisomal side-chain shortening. biorxiv.org The precursor itself is generated from 3β,7α-dihydroxycholest-5-en-26-oic acid by the action of HSD3B7. biorxiv.org

The formation of 7α-hydroxy-3-oxochol-4-en-24-oic acid is a central point in the pathway, as it can then be directed towards the synthesis of chenodeoxycholic acid. biorxiv.org In certain metabolic disorders, such as a deficiency in Δ4-3-oxosteroid 5β-reductase (AKR1D1), these 3-oxo-Δ4 intermediates can accumulate and may be excreted in the urine. nih.govresearchgate.net

Epimerization and Racemization Processes (e.g., C-25 racemization)

Epimerization, the change in the configuration of a single chiral center, is another important metabolic process for cholenoic acids and their derivatives. For instance, the epimerization of the 7α-hydroxyl group of cholic acid to a 7β-hydroxyl group has been observed, particularly in human development. ebi.ac.uk Intestinal bacteria can also contribute to epimerization reactions. For example, certain species of Bacteroides have been shown to epimerize cholic acid at the C-5 position. nih.gov Additionally, the epimerization of chenodeoxycholic acid to ursodeoxycholic acid can be carried out by intestinal microflora. scilit.commdpi.com

While specific details on C-25 racemization of this compound are not extensively detailed in the provided context, the general principle of stereochemical changes in bile acid metabolism is well-established and contributes to the diversity of bile acid species found in the body.

Non-Canonical and Microbial Pathways of Cholenoic Acid Metabolism

Beyond the canonical pathways of bile acid synthesis in the liver, a diverse array of non-canonical and microbial metabolic routes for cholenoic acids exists. These alternative pathways are significant in various biological contexts, from host-pathogen interactions to the generation of signaling molecules. In mammals, including humans, novel pathways for chenodeoxycholic acid synthesis from 3β-hydroxy-5-cholenoic acid have been identified that bypass the formation of lithocholic acid. researchgate.netnih.gov The "Yamasaki pathway" represents one such alternate route, which initiates with the formation of (25R)-3β-hydroxy-5-cholestenoic acid and proceeds through 3β-hydroxy-5-cholenoic acid, suggesting its importance during fetal development. explorationpub.com

A significant portion of cholenoic acid metabolism is driven by microorganisms. The gut microbiome, for instance, performs a wide variety of modifications, including the conversion of primary bile acids to secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA) through a multi-step 7-ɑ-dehydroxylation process. frontiersin.org Furthermore, pathogenic bacteria such as Mycobacterium tuberculosis have evolved unique pathways to catabolize host-derived cholesterol, a process crucial for their survival and persistence during infection. nih.govplos.org These microbial pathways involve distinct enzymes and generate unique metabolic intermediates not typically found in host metabolism.

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, can utilize host cholesterol as a vital source of carbon and energy. plos.org This metabolic capability is fundamental to its pathogenesis and relies on a unique set of catabolic enzymes. The degradation of the cholesterol side chain, a key part of this process, involves several acyl-CoA dehydrogenases (ACADs), including a group of enzymes designated ChsE (cholesterol side-chain degradation enzymes). nih.govresearchgate.net

Detailed enzymatic studies have identified the specific roles of several ChsE enzymes in the β-oxidation of the cholesterol side chain:

ChsE4-ChsE5 (Rv3504-Rv3505): This enzyme is a heterotetrameric (α2β2) acyl-CoA dehydrogenase that initiates the first cycle of β-oxidation. nih.gov Its primary substrate is 3-oxo-cholest-4-en-26-oyl CoA. nih.gov The crystal structure of ChsE4-ChsE5 revealed that, unlike typical homotetrameric ACADs, it binds only two FAD cofactors, resulting in two active sites instead of four. nih.gov

ChsE3 (Rv3573c): This homodimeric enzyme is specific for the second cycle of β-oxidation. researchgate.netnih.gov It catalyzes the oxidation of 3-oxo-chol-4-en-24-oyl CoA, which leads to the generation of acetyl-CoA. nih.gov

ChsE1-ChsE2 (Rv3544c-Rv3543c): Also forming an α2β2 heterotetramer, this complex represents a novel architecture for an ACAD. nih.gov It is highly specific for substrates with an intact steroid ring system and is essential for degrading cholesterol metabolites. nih.govresearchgate.net

The characterization of these unique heteromeric ACADs in M. tuberculosis highlights a specialized enzymatic system for sterol catabolism, providing potential targets for novel anti-tubercular drugs. nih.govplos.org

Research into non-canonical and microbial metabolism has led to the identification of numerous novel intermediates and divergent pathways.

In gut bacteria, the 7α-dehydroxylation pathway, which converts primary bile acids to secondary ones, involves several key steps. One crucial intermediate generated during this process is a 3-oxo-Δ4-cholenoic acid-CoA species. frontiersin.org Recent studies have also uncovered a novel mechanism in certain Firmicutes for the formation of "flat" stereoisomers of secondary bile acids, such as allo-deoxycholic acid (allo-DCA) and allo-lithocholic acid (allo-LCA) , a pathway that remained unresolved for decades. tandfonline.com

In Mycobacterium tuberculosis, the catabolism of the cholesterol side chain yields specific intermediates. The action of the ChsE4-ChsE5 enzyme on its substrate results in the formation of (24E)-3-oxo-cholest-4,24-dien-26-oyl-CoA . acs.org The complete catabolism of cholesterol by Mtb is understood to produce a mixture of essential metabolites, including acetyl-CoA and propionyl-CoA , which are then integrated into the bacterium's central metabolism. plos.org

In mammals, alternative pathways for bile acid synthesis have been elucidated. A notable pathway exists in rabbits and humans for the conversion of 3β-hydroxy-5-cholenoic acid to chenodeoxycholic acid , which notably bypasses the formation of lithocholic acid. researchgate.netnih.gov This intermediate, 3β-hydroxy-5-cholenoic acid, has also been identified in fetal guinea pigs, suggesting that this alternate pathway is active during early life. nih.gov Furthermore, other cholestenoic acids, such as 3β,7α-dihydroxycholest-5-en-(25R)26-oic acid , have been identified as biologically active intermediates in the acidic pathway of bile acid synthesis, acting as signaling molecules. nih.govbiorxiv.org

The table below summarizes the key metabolic intermediates identified in these non-canonical and microbial pathways.

Table 1. Novel Metabolic Intermediates in Cholenoic Acid Metabolism

Compound Name Abbreviation / Alternate Name Metabolic Pathway Context
3-Oxo-cholest-4-en-26-oyl CoA 3-OCS-CoA Substrate for ChsE4-ChsE5 in M. tuberculosis cholesterol catabolism. nih.govacs.org
(24E)-3-Oxo-cholest-4,24-dien-26-oyl-CoA - Product of the ChsE4-ChsE5 enzyme reaction in M. tuberculosis. acs.org
3-Oxo-chol-4-en-24-oyl CoA 3-OCO-CoA Substrate for ChsE3 in M. tuberculosis cholesterol catabolism. nih.gov
3-oxo-Δ4-cholenoic acid-CoA - Intermediate in the gut bacterial 7α-dehydroxylation pathway. frontiersin.org
allo-Deoxycholic acid allo-DCA "Flat" stereoisomer of deoxycholic acid produced by gut Firmicutes. tandfonline.com
allo-Lithocholic acid allo-LCA "Flat" stereoisomer of lithocholic acid produced by gut Firmicutes. tandfonline.com
3β-Hydroxy-5-cholenoic acid 3β-hydroxy-delta-5-cholenic acid Intermediate in alternate pathways of chenodeoxycholic acid synthesis. researchgate.netnih.govnih.govebi.ac.uk
Chenodeoxycholic acid - Primary bile acid formed via alternate pathways from 3β-hydroxy-5-cholenoic acid. researchgate.netnih.gov

Enzymatic and Receptor Interactions of 3 Hydroxychol 2 En 24 Oic Acid

Nuclear Receptor Agonism and Modulation

Cholenoic acids, including 3-Hydroxychol-2-en-24-oic acid, have been identified as ligands for Liver X Receptors (LXRs), which are critical regulators of cholesterol, fatty acid, and glucose homeostasis. nih.govwikipedia.org LXRs exist as two isoforms, LXRα (NR1H3) and LXRβ (NR1H2). wikipedia.org LXRα is predominantly expressed in metabolic tissues like the liver, intestine, adipose tissue, and macrophages, while LXRβ is expressed ubiquitously. nih.govwikipedia.org These receptors form heterodimers with the retinoid X receptor (RXR) and, upon activation by ligands such as oxysterols, modulate the transcription of target genes. nih.govwikipedia.orgtandfonline.com

Specific cholestenoic acids with a 3β-hydroxy-5-ene structure have been shown to activate both LXRα and LXRβ. ucl.ac.uk Research has demonstrated that methyl 3β-hydroxychol-5-en-24-oate, a derivative of this compound, displays a high efficacy for LXRα and LXRβ activation. nih.gov This activation is achieved through direct binding to the ligand-binding domain of the receptor. ucl.ac.ukresearchgate.net

Upon activation by cholenoic acids, LXRs induce the expression of a suite of genes involved in cholesterol transport and metabolism. nih.gov Key target genes include Apolipoprotein E (APOE), ATP-binding cassette transporter A1 (ABCA1), and ATP-binding cassette transporter G1 (ABCG1). nih.govfrontiersin.orgresearchgate.netfrontiersin.org These proteins play a crucial role in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. tandfonline.com

Studies have shown that 24-oxidized sterols, including methyl 3β-hydroxychol-5-en-24-oate, effectively induce the expression of APOE, ABCA1, and ABCG1 in various cell lines. nih.gov For instance, in CCF-STTG1 astrocytoma cells, certain oxidized sterols were found to upregulate the expression of ABCA1 and ABCG1 to a greater extent or at levels comparable to known synthetic LXR agonists. nih.gov This transcriptional activation highlights the role of these cholenoic acids in promoting cellular cholesterol efflux. nih.gov

Cell LineGeneInducing CompoundEffect
CCF-STTG1ABCA124-oxidized sterolsUpregulation
CCF-STTG1ABCG124-oxidized sterolsUpregulation
SH-SY5YABCA124-oxidized sterolsUpregulation
SH-SY5YABCG124-oxidized sterolsUpregulation
CHME3ABCA124-oxidized sterolsUpregulation
CHME3ABCG124-oxidized sterolsUpregulation

A significant challenge with some synthetic LXR agonists is the induction of lipogenesis, primarily through the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) in the liver, which can lead to hypertriglyceridemia and hepatic steatosis. nih.govjcimjournal.com However, certain cholenoic acids exhibit a selective LXR activation profile. nih.gov

Research has identified five 24-oxidized sterols, including methyl 3β-hydroxychol-5-en-24-oate, that potently activate LXRα and LXRβ without inducing lipogenic genes such as Stearoyl-CoA Desaturase-1 (SCD1), Acetyl-CoA Carboxylase Alpha (ACACA), and Fatty Acid Synthase (FASN) in HepG2 liver cells or astrocytoma cells. nih.gov These compounds were found to induce SREBF1 but not the SREBP1c-mediated lipogenic pathway. nih.gov This selective modulation suggests that these natural compounds could offer a therapeutic advantage by activating beneficial LXR pathways involved in cholesterol efflux while avoiding the adverse effects on lipid synthesis. nih.gov

The Retinoic Acid Receptor-related Orphan Receptors (RORs), specifically RORα (NR1F1) and RORγ (NR1F3), are involved in regulating development, metabolism, and immune function. nih.gov While cholesterol and its derivatives have been suggested as potential ligands, the precise nature of their interaction is still under investigation. nih.govresearchgate.net

Some studies have shown that certain hydroxycholesterols can act as agonists for RORγ, promoting the recruitment of coactivators. nih.gov Conversely, other 7-oxygenated sterols have been demonstrated to function as inverse agonists for both RORα and RORγ, suppressing their transcriptional activity by directly binding to their ligand-binding domains. nih.gov For example, 7α-hydroxycholesterol has been shown to modulate the expression of ROR target genes. nih.gov The interaction of this compound specifically with RORα and RORγ is an area that requires further dedicated research to fully elucidate its modulatory effects.

The Farnesoid X Receptor (FXR, NR1H4) is a nuclear receptor highly expressed in the liver and intestine that plays a central role in bile acid, lipid, and glucose metabolism. nih.govaginganddisease.org Bile acids are the endogenous ligands for FXR. nih.gov

Studies investigating the interaction of various cholenoic acids with FXR have shown a degree of specificity. While chenodeoxycholic acid (CDCA) is a known potent FXR activator, luciferase reporter assays have indicated that not all cholenoic acids activate the FXR reporter. ucl.ac.uk Specifically, certain 3β-hydroxy cholestenoic acids did not activate the FXR luciferase reporter, suggesting they are not strong FXR agonists. ucl.ac.uk This selectivity is important, as compounds that are potent and selective for other receptors like LXR without cross-reactivity with FXR are valuable tools for dissecting specific signaling pathways. frontiersin.org

The Pregnane X Receptor (PXR, NR1I2) and the Vitamin D Receptor (VDR, NR1I1) are two other nuclear receptors that can be activated by bile acids and are involved in xenobiotic detoxification and calcium homeostasis, respectively. cuni.cznih.gov

Lithocholic acid (LCA), a secondary bile acid, is a known activator of both PXR and VDR. cuni.czresearchgate.net PXR activation is crucial for the metabolism of xenobiotics and endobiotics, with high expression in the liver and intestine. frontiersin.org VDR is primarily involved in mineral and bone homeostasis. cuni.cz While certain bile acids and their metabolites are established ligands for PXR and VDR, specific studies detailing the direct interaction and activation potential of this compound with these receptors are not extensively documented in the reviewed literature. Further investigation is needed to determine if this particular cholenoic acid modulates PXR and VDR activity.

Liver X Receptor (LXRα and LXRβ) Activation by Cholenoic Acids

Signaling Pathway Modulation (Excluding Clinical Outcomes)

Cholestenoic acids and related oxysterols are not merely metabolic intermediates but also act as signaling molecules that can modulate various cellular pathways. portlandpress.comfrontiersin.org

One of the most significant signaling roles is the activation of nuclear receptors, particularly the Liver X Receptors (LXRα and LXRβ). mdpi.com Several oxysterols, including 24(S)-hydroxycholesterol and certain cholestenoic acids, are established LXR agonists. mdpi.com Upon activation, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements in the promoter regions of target genes. mdpi.com This leads to the transcriptional regulation of genes involved in cholesterol efflux (e.g., ABCA1), transport, and metabolism (e.g., CYP7A1). mdpi.comfrontiersin.org The activation of LXRs by specific cholestenoic acids can thus initiate a cascade of events that recalibrates cellular and systemic lipid homeostasis.

Furthermore, some intermediates in sterol metabolic pathways have been found to modulate the Hedgehog (Hh) signaling pathway by interacting with the Smoothened (Smo) receptor. biorxiv.org For instance, 3β-hydroxy-7-oxocholest-5-en-(25R)26-oic acid has been identified as an inhibitor of Hh signaling through its binding to Smo. biorxiv.org This demonstrates that specific cholestenoic acid structures can have highly targeted effects on fundamental developmental and cellular signaling pathways.

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Therefore, this response cannot fulfill the request to generate a detailed article on "this compound" due to the absence of available data in the public domain.

Interactions with Biomolecular Systems and Signaling Pathways Excluding Clinical Outcomes

Cellular Uptake and Transport Mechanisms of Cholenoic Acids

Bile acids, including cholenoic acids, are anions at physiological pH and thus necessitate carrier proteins to move across the lipid membranes of cells in the enterohepatic system. hmdb.ca The uptake of these acids into liver cells (hepatocytes) is primarily mediated by the Na+-taurocholate cotransporting polypeptide (NTCP, encoded by the SLC10A1 gene) and various organic anion-transporting polypeptides (OATPs). hmdb.canih.govhmdb.ca The hepatic sodium/bile acid uptake system demonstrates broad substrate specificity, allowing it to transport a variety of non-bile acid organic compounds as well. hmdb.cahmdb.ca

Once inside intestinal enterocytes, the intracellular movement of these acids is facilitated by binding proteins such as the ileal bile acid-binding protein (I-BABP). mdpi.com Their subsequent transport from the enterocyte into the portal blood circulation is carried out by the organic solute transporters alpha and beta (OSTα/OSTβ), which are located on the basolateral membrane. mdpi.com Some cholenoic acids can also influence transport processes; for instance, a taurine-conjugated, unsaturated cholenoic acid was found to competitively inhibit the ATP-dependent transport of taurocholic acid (TCA) across the canalicular membrane of hepatocytes. nih.gov

Intracellular Localization and Compartmentalization

Following cellular uptake, cholenoic acids and their metabolites are distributed across several subcellular compartments. They can be found in the cytoplasm, within the cell membrane, and in the extracellular space. hmdb.cahmdb.ca The biosynthesis and biotransformation of these molecules involve a consortium of enzymes located in different organelles, including the cytosol, endoplasmic reticulum, mitochondria, and peroxisomes. cocukmetabolizma.com This distribution is critical for their function, allowing them to interact with receptors in various cellular locations, such as G protein-coupled receptors on the cell surface and nuclear receptors within the nucleus. nih.gov For example, some bile acids can be translocated into the hepatocyte nucleus, although the precise mechanism for this nuclear entry remains to be fully elucidated. nih.gov

Regulation of Gene Expression Profiles through Nuclear Receptor Interactions

A primary mechanism through which cholenoic acids exert their effects is by acting as signaling molecules that bind to and modulate the activity of nuclear receptors. wikipedia.org These proteins are transcription factors that regulate the expression of genes involved in a host of metabolic processes. wikipedia.orgabdominalkey.com

Notably, 3β-hydroxy-5-cholenoic acid and its derivatives have been identified as ligands for the Liver X Receptors (LXRα and LXRβ). nih.govmdpi.com A computational docking study suggested that 3β-Hydroxy-5-cholen-24-oic acid has a greater potential to act as a nuclear receptor ligand than certain standard drugs. mdpi.com Activation of LXRs by these ligands leads to the induction of specific target genes that play a crucial role in lipid homeostasis. mdpi.com

Beyond LXRs, the broader family of bile acids interacts with a suite of nuclear receptors, including:

Farnesoid X Receptor (FXR) mdpi.comnih.govabdominalkey.com

Pregnane X Receptor (PXR) nih.govabdominalkey.com

Vitamin D Receptor (VDR) nih.govabdominalkey.com

Constitutive Androstane Receptor (CAR) nih.govabdominalkey.com

Ligand binding to these receptors causes a conformational change that triggers the recruitment of coactivator proteins and the dissociation of corepressors, leading to the up- or down-regulation of gene expression. wikipedia.orgabdominalkey.com

Enzymatic Biotransformation and Detoxification Processes

3-Hydroxycholenoic acid is an intermediate in the "acidic" or "alternative" pathway of bile acid biosynthesis, which begins with cholesterol. nih.govphysiology.org The initial and rate-limiting step in this pathway is the 27-hydroxylation of cholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). physiology.org CYP27A1 continues to oxidize the sterol side chain to form 3β-hydroxy-5-cholestenoic acid. physiology.org This intermediate can then undergo further modifications by other enzymes. For instance, hydroxysteroid dehydrogenase (HSD) 3B7 can convert the 3β-hydroxy-5-ene structure to a 3-oxo-4-ene structure. nih.govresearchgate.net

In addition to their synthesis, cholenoic acids undergo detoxification processes to facilitate their excretion. In cultured Hep G2 cells, 3α-hydroxy-5-cholenoic acid was found to undergo endogenous synthesis and subsequent ester sulfation, a common detoxification mechanism for bile acids. researchgate.net Microbial organisms can also metabolize these compounds; for example, certain bacteria can degrade cholesterol, with 3β-hydroxy-cholest-5-en-26-oic acid being identified as an intermediate in this process. researchgate.net

Role in Lipid Metabolism Regulation (Excluding Clinical Manifestations)

Cholenoic acids are key regulators of lipid metabolism, primarily through their activation of nuclear receptors that control cholesterol balance.

The conversion of cholesterol into bile acids represents a major pathway for cholesterol detoxification and elimination. nih.gov 3-Hydroxycholenoic acids contribute significantly to the regulation of cholesterol homeostasis. physiology.org By activating LXR, these molecules stimulate the expression of genes encoding for ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. mdpi.comabcam.com These transporters are essential for mediating the efflux of excess cholesterol from peripheral cells to high-density lipoprotein (HDL) particles in a process known as reverse cholesterol transport. abcam.com Studies have shown that methyl 3β-hydroxychol-5-en-24-oate, an LXR activator, enhances cholesterol efflux from liver cells. mdpi.com

Furthermore, oxysterols, which are closely related to cholenoic acids, can suppress cholesterol synthesis by inhibiting the processing of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a master transcriptional regulator of cholesterol biosynthesis genes. mdpi.com

Desmosterol (B1670304) is the immediate precursor to cholesterol in the Bloch pathway of cholesterol synthesis. biorxiv.org The regulation of its cellular levels is intertwined with the activity of cholenoic acids. Research has demonstrated that specific LXR-activating sterols, including methyl 3β-hydroxychol-5-en-24-oate (referred to as S1 in the study), can lead to an increase in desmosterol concentrations in cultured neuroblastoma cells. mdpi.com This accumulation of desmosterol may, in turn, contribute to the activation of LXR, creating a feedback loop that influences cholesterol synthesis and efflux. mdpi.com The removal of cholesterol synthesis precursors like desmosterol from cells is a process that can be facilitated by HDL via the ABCA1-dependent pathway. frontiersin.org

Table of Mentioned Compounds

Compound NameAbbreviation / Other NamesClass
3β-Hydroxy-5-cholenoic acid3β-hydroxychol-5-en-24-oic acidCholenoic Acid
3α-Hydroxy-5-cholenoic acid-Cholenoic Acid
3β-hydroxy-5-cholestenoic acid3β-HCACholestenoic Acid (C27)
Taurocholic acidTCAConjugated Bile Acid
Cholesterol-Sterol
Desmosterol-Sterol
Methyl 3β-hydroxychol-5-en-24-oateS1Cholenoic Acid Ester
24-ketocholesterolS6Oxysterol
27-Hydroxycholesterol27OH-CholOxysterol

Interactive Data Table: Biomolecular Interactions of 3-Hydroxycholenoic Acid and Related Compounds

InteractionBiomolecule/PathwayEffectReference(s)
Cellular Transport NTCP (SLC10A1), OATPsUptake into hepatocytes hmdb.canih.govhmdb.ca
I-BABPIntracellular transport in enterocytes mdpi.com
OSTα/βEfflux from enterocytes to portal circulation mdpi.com
Gene Regulation Liver X Receptor (LXR)Activation, leading to target gene expression nih.govmdpi.com
Farnesoid X Receptor (FXR)General bile acid receptor, regulates metabolism mdpi.comnih.govabdominalkey.com
Metabolism CYP27A1Synthesis from cholesterol physiology.org
SulfationDetoxification researchgate.net
Cholesterol Homeostasis ABCA1, ABCG1Upregulation of expression, promoting cholesterol efflux mdpi.comabcam.com
SREBP-2Indirect inhibition, reducing cholesterol synthesis mdpi.com
Desmosterol Levels Cellular ConcentrationIncreased levels in SH-SY5Y cells mdpi.com

Modulation of Specific Cellular Responses (e.g., neuronal gene expression)

Cholestenoic acids and related oxysterols are recognized as important signaling molecules in the brain, capable of influencing a range of cellular processes from neurogenesis to cell survival. jci.orgresearchgate.net A primary mechanism through which these lipid molecules exert their effects is by acting as ligands for Liver X Receptors (LXRs), with LXRβ being the predominant isoform in the brain. biorxiv.orgnih.gov Activation of these receptors initiates a cascade of transcriptional events that can significantly alter neuronal cell fate and function.

Research has demonstrated that specific cholestenoic acids can have divergent effects on neuronal survival. For instance, 3β,7α-dihydroxycholest-5-en-26-oic acid (3β,7α-diHCA) has been shown to promote the survival of motor neurons in an LXR-dependent manner. jci.org Conversely, 3β-hydroxycholest-5-en-26-oic acid (3β-HCA) has been found to induce motor neuron cell loss. jci.org These opposing effects highlight the structural specificity required for eliciting distinct cellular responses. The neuroprotective effect of 3β,7α-diHCA is associated with its ability to activate LXRs, thereby regulating the expression of genes critical for motor neuron maintenance. jci.org

Furthermore, certain oxysterols have been identified as key regulators of neurogenesis. 24S,25-epoxycholesterol (24S,25-EC), an oxysterol found in the fetal brain, has been shown to promote cortical neuronal differentiation and induce cell-cycle exit in neural progenitor cells. researchgate.netbiorxiv.orgbiorxiv.org This process is also mediated through the LXRβ receptor. biorxiv.orgbiorxiv.org The activation of LXR by these endogenous ligands can lead to the upregulation of target genes involved in cholesterol transport and metabolism, such as ATP-binding cassette transporter A1 (ABCA1) and Apolipoprotein E (ApoE), which are crucial for maintaining cholesterol homeostasis in the brain. nih.govplos.orgmdpi.com

In vitro studies have further elucidated the role of LXR agonists in promoting neuronal differentiation. In rat pheochromocytoma cells, LXR agonists were observed to induce neurite outgrowth, a key feature of neuronal differentiation. pnas.org Similarly, treatment of bone marrow-derived mesenchymal stem cells with an LXR agonist, in combination with growth factors, enhanced their differentiation into dopaminergic neuron-like cells. oncotarget.com This was accompanied by an increased expression of genes specific to dopaminergic neurons, such as tyrosine hydroxylase (TH), Nurr1, and Pitx3. oncotarget.com

The table below summarizes the observed effects of various cholestenoic acids and oxysterols on neuronal cells. It is important to note that these findings pertain to compounds structurally related to 3-Hydroxychol-2-en-24-oic acid, and direct experimental data for this specific compound is currently lacking.

Interactive Data Table: Effects of Cholestenoic Acids and Oxysterols on Neuronal Cellular Responses

CompoundCellular ResponseAffected Genes/ProteinsModel System
3β,7α-dihydroxycholest-5-en-26-oic acid (3β,7α-diHCA)Promoted motor neuron survivalLXR-dependentDeveloping mouse midbrain jci.org
3β-hydroxycholest-5-en-26-oic acid (3β-HCA)Induced motor neuron cell lossLXR-dependentDeveloping mouse midbrain jci.org
24S,25-epoxycholesterol (24S,25-EC)Promoted cortical neuronal differentiation; Induced cell-cycle exit in neural progenitorsLXRβ-dependentHuman embryonic stem cell-derived cortical cultures researchgate.netbiorxiv.orgbiorxiv.org
LXR Agonists (general)Induced neurite outgrowth-Rat pheochromocytoma cells pnas.org
LXR Agonist (T0901317)Enhanced differentiation into dopaminergic neuron-like cellsTH, Nurr1, Pitx3Rat bone marrow-derived mesenchymal stem cells oncotarget.com

Emerging Research Directions and Methodological Advances for 3 Hydroxychol 2 En 24 Oic Acid

Development of Novel Synthetic Routes for Stereospecific Isomers

The precise three-dimensional arrangement of atoms in bile acid isomers is critical to their biological function. Consequently, the development of novel, efficient, and stereospecific synthetic routes is a major focus of current research. Traditional synthetic methods often suffer from poor stereoselectivity, limiting the availability of specific isomers for study. bucknell.edu

Recent breakthroughs include the development of concise, three-step synthetic pathways to produce iso-bile acids, which are characterized by a β-hydroxy group at the C3 position. One such notable method employs a base-catalyzed Mitsunobu reaction, which facilitates the key inversion of the C3 hydroxyl group's stereochemistry with high efficiency. bucknell.edu This approach has been successfully applied to various common bile acid substrates, achieving consistent yields exceeding 85%. bucknell.edu Such methods are invaluable as they provide researchers with access to previously scarce stereoisomers, enabling a more thorough investigation of their unique biological activities. The metabolism of related compounds, such as 3β-hydroxy-5-cholenoic acid into chenodeoxycholic acid in various species, underscores the biological importance of specific stereochemical pathways that can bypass the formation of potentially harmful intermediates. researchgate.netnih.gov

Advanced Computational Chemistry and Molecular Modeling Studies

Computational methods have become indispensable tools in modern drug discovery and biochemical research, allowing for the prediction of molecular interactions and properties before undertaking costly and time-consuming laboratory experiments. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is widely used to understand how ligands like cholenoic acids interact with protein targets at the atomic level. nih.govmdpi.com For instance, docking studies have been employed to estimate the binding affinities of various bile acids with drug transporters in intestinal bacteria such as Lactobacillus acidophilus and Bifidobacterium longum. nih.gov These simulations calculate a "docking score," which represents the binding energy, and reveal key interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues in the protein's active site. nih.govmdpi.com By applying this approach to 3-Hydroxychol-2-en-24-oic acid, researchers can identify potential protein targets and predict its mechanism of action, guiding further experimental validation.

Table 1: Application of Molecular Docking in Bile Acid Research

Research AreaTarget ProteinsKey FindingsReference
Bacterial Interactions Drug Transporters in Lactobacillus and BifidobacteriumDifferent bile acids exhibit varied binding affinities, suggesting specific interactions that could influence gut microbiome function and drug pharmacokinetics. nih.gov
Enzyme Inhibition Acetylcholinesterase (AChE)Docking simulations, combined with calorimetry, can identify the binding site (e.g., catalytic or peripheral) and mechanism of inhibition for bioactive compounds. mdpi.com
Ligand-Receptor Binding General Protein TargetsThe method predicts binding energy and identifies crucial amino acid residues (e.g., Asp74, Phe295) involved in forming stable complexes through hydrogen bonds and other interactions. nih.govmdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is a powerful tool for predicting a molecule's reactivity, stability, and other chemical properties. mdpi.com DFT calculations can determine optimized 3D structures and are used to study reaction mechanisms and enzymatic conversions. sciopen.comnih.gov For example, DFT has been integrated with kinetic models to understand the hydrodeoxygenation of fatty acids, providing insights into reaction pathways and intermediate species selectivity. researchgate.net In the context of this compound, DFT can be used to calculate molecular descriptors that predict its electrophilic or nucleophilic nature, helping to elucidate its role in biochemical reactions and its metabolic fate.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. wikipedia.orgfiveable.me The fundamental principle is that variations in a molecule's structural or physicochemical properties can explain changes in its biological effects. fiveable.me To build a QSAR model, researchers generate a "library" of related compounds, such as various cholenoic acid derivatives, and measure their biological activity. nih.gov Molecular descriptors (representing properties like size, hydrophobicity, and electronic distribution) are then calculated for each compound. nih.gov Statistical methods are used to build a mathematical equation that predicts activity based on these descriptors. wikipedia.org This approach is invaluable in drug design, as it allows for the virtual screening of new, un-synthesized compounds and helps to optimize molecular structures for enhanced potency or reduced toxicity. nih.govfiveable.me

Integration of Multi-Omics Data (Lipidomics, Metabolomics, Proteomics) in Cholenoic Acid Research

The complexity of biological systems necessitates a holistic approach that moves beyond the study of single molecules. Multi-omics, the integration of data from different "omics" fields, provides a comprehensive, system-wide view of molecular processes. northeastern.edumdpi.com This approach is increasingly being applied to cholenoic acid research to uncover its multifaceted roles.

Lipidomics involves the comprehensive analysis of all lipids in a biological system. youtube.com Untargeted lipidomic analysis has been used to show that cholestenoic acid can significantly reduce neutral lipid levels in hepatocytes, providing direct evidence of its role in lipid homeostasis. nih.gov

Metabolomics is the study of small molecules, or metabolites, within cells, tissues, or organisms. proteincentre.com Metabolomic profiling has been instrumental in identifying key metabolites in bile acid synthesis and linking them to conditions like obesity and diabetes. nih.gov

Proteomics is the large-scale study of proteins, their structures, and their functions. nih.gov Proteomic analyses can reveal changes in protein expression in response to cholenoic acids, identifying the specific enzymes and signaling proteins that mediate their effects. mdpi.comolink.com

By integrating these datasets, researchers can connect changes in this compound levels (metabolomics) with alterations in the broader lipid profile (lipidomics) and the corresponding protein expression patterns (proteomics). nih.gov This powerful, layered approach helps to build a complete picture of the compound's mechanism of action, from genetic regulation to functional outcomes, and to identify its role in complex metabolic pathways and disease states. mdpi.comnih.gov

Exploration of Biological Roles in Non-Mammalian Systems and Microorganisms

While much of the research on bile acids has focused on mammalian physiology, there is growing interest in their roles in other biological systems. The gut microbiome, in particular, is a key area of investigation, as gut bacteria extensively metabolize host-derived bile acids. bucknell.edu Computational studies have explored the interactions between bile acids and bacterial transport proteins, suggesting that these molecules can modulate the function of gut microbes. nih.gov Furthermore, microorganisms themselves can be a source of enzymes for bioconversion processes involving fatty acids and related compounds. sciopen.com Investigating the effects and metabolism of this compound in microorganisms could uncover novel antibiotic properties or reveal new symbiotic relationships between host and microbe. elifesciences.org Exploring its function in other non-mammalian systems, such as plants or algae, could also yield insights into conserved metabolic pathways and previously unknown biological activities. youtube.comnih.gov

High-Throughput Screening Methodologies for Cholenoic Acid Analogues

The discovery and development of novel therapeutic agents derived from cholenoic acid structures, such as this compound, heavily rely on the ability to screen large libraries of analogous compounds for desired biological activity. High-throughput screening (HTS) provides the necessary automation and scale to rapidly assess thousands of molecules, identifying promising "hits" for further investigation. bmglabtech.comhilarispublisher.com These methodologies are crucial for accelerating the drug discovery pipeline, enabling the efficient evaluation of structure-activity relationships and the identification of lead compounds. bmglabtech.com The primary approaches for screening cholenoic acid analogues can be categorized into biochemical assays and cell-based assays. nih.gov

Biochemical (Target-Based) Screening Approaches

Biochemical assays directly measure the interaction between a compound and a purified biological target, such as a receptor or enzyme. nih.govmdpi.com These assays are instrumental in identifying molecules that bind to a specific target or modulate its activity.

Ligand Binding Assays: A fundamental approach in drug discovery is to identify compounds that bind to a target receptor. For cholenoic acid analogues, which are expected to interact with nuclear receptors and G protein-coupled receptors known to bind bile acids, several HTS-compatible binding assays are applicable. nih.govnih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays are widely used to screen for nuclear receptor ligands. nih.gov In this setup, the ligand-binding domain (LBD) of a nuclear receptor, such as the Farnesoid X Receptor (FXR), is fused to a donor fluorophore, and a coactivator peptide is linked to an acceptor fluorophore. The binding of an agonist, such as a cholenoic acid analogue, induces a conformational change in the LBD, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. This method allows for the rapid identification of compounds that promote the interaction between the receptor and its coactivator. nih.gov

Scintillation Proximity Assay (SPA): SPA is a radioligand binding assay that can be adapted for high-throughput screening. researchgate.net In this assay, the target receptor is immobilized on a scintillant-coated microplate. A radiolabeled ligand that is known to bind to the receptor is added. When the radiolabeled ligand binds to the receptor, it comes into close enough proximity to the scintillant to produce light. Test compounds, such as cholenoic acid analogues, are then added to see if they can displace the radiolabeled ligand, leading to a decrease in the light signal. This method is highly reproducible and suitable for automated HTS. researchgate.net

Enzyme Inhibition Assays: Cholenoic acid analogues may also be screened for their ability to inhibit enzymes involved in bile acid metabolism, such as bile salt hydrolase (BSH). An HTS method for identifying BSH inhibitors has been developed based on the precipitation of deconjugated bile acids. plos.org In this assay, the hydrolysis of a conjugated bile acid substrate by BSH results in an insoluble product that can be easily detected. The presence of an inhibitory cholenoic acid analogue would prevent this precipitation. plos.org

A pilot screen using this precipitation-based method on a library of 2,240 compounds identified 107 initial hits, which were then validated, demonstrating the efficiency of this HTS approach. plos.org

Assay TypeTargetPrincipleThroughput
FRETNuclear Receptors (e.g., FXR)Ligand-induced protein-protein interactionHigh
SPANuclear ReceptorsCompetitive radioligand bindingHigh
Precipitation AssayBile Salt Hydrolase (BSH)Inhibition of substrate precipitationHigh

Cell-Based (Phenotypic) Screening Approaches

Cell-based assays provide a more physiologically relevant context by measuring the effect of a compound on cellular function. nih.gov These assays are crucial for identifying compounds that not only bind to a target but also elicit a desired cellular response.

Reporter Gene Assays: Reporter gene assays are a cornerstone of HTS for nuclear receptors and G protein-coupled receptors. nih.govresearchgate.net In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter that is responsive to the activation of the target receptor. indigobiosciences.comcaymanchem.com

For instance, to screen for agonists of the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), a cell line can be engineered to express human TGR5 and a luciferase reporter gene linked to a cyclic AMP (cAMP) response element (CRE). indigobiosciences.comcaymanchem.com Activation of TGR5 by a cholenoic acid analogue would lead to an increase in intracellular cAMP, which in turn drives the expression of luciferase. The resulting light output can be easily measured and is proportional to the activity of the compound. caymanchem.combiorxiv.orgnih.gov Similar reporter systems are available for nuclear receptors like FXR, where the reporter gene is driven by a promoter containing FXR response elements. nih.gov

Transporter Function Assays: Cholenoic acid analogues can also be screened for their ability to modulate the function of bile acid transporters. A high-throughput cellular assay has been developed to screen for inhibitors of hepatic bile acid efflux transporters. nih.gov This assay utilizes a fluorescent bile acid derivative, cholyl-l-lysyl-fluorescein (CLF), which is taken up by hepatocytes and transported into the bile canaliculi. nih.gov Inhibitors of the efflux transporters will cause an accumulation of the fluorescent substrate within the cells, which can be quantified. This assay has shown high sensitivity and specificity in predicting cholestatic potential. nih.gov

Assay TypeTargetPrincipleReadout
Reporter GeneTGR5 (GPBAR1)Ligand-induced signal transduction leading to reporter expressionLuminescence/Fluorescence
Reporter GeneFXRLigand-induced transcription of a reporter geneLuminescence/Fluorescence
Transporter FunctionBile Acid TransportersInhibition of fluorescent substrate transportFluorescence Intensity

Machine Learning and In Silico Screening: Recent advancements have incorporated machine learning algorithms to screen for bioactive peptides that bind to bile acids. researchgate.net This approach uses a training dataset from high-throughput techniques to build a predictive model. This model can then be used to screen large peptide databases to identify novel bile acid-binding peptides. researchgate.net A similar in silico approach could be developed for cholenoic acid analogues to prioritize compounds for experimental screening, thereby increasing the efficiency of the HTS process.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxychol-2-en-24-oic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis often involves microbial transformation or chemical oxidation of precursor bile acids. For example, 7α-hydroxylase enzymes in E. coli can introduce hydroxyl groups at specific positions . Chemical synthesis may require protection/deprotection steps for the 3-hydroxy group to prevent side reactions. Purification is typically achieved via reversed-phase HPLC (>95% purity, C18 column, acetonitrile/water gradient) . Confirm purity using NMR (δ 3.5–4.0 ppm for hydroxyl protons) and high-resolution mass spectrometry (HRMS) with <2 ppm mass error .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1D/2D NMR (e.g., 1^1H, 13^13C, HSQC) to resolve stereochemistry at C3 and C24. Key signals include olefinic protons (δ 5.2–5.6 ppm for the Δ2 double bond) .
  • Chromatography : Use HPLC with UV detection (210–254 nm) or ELSD for quantification. Retention times should match reference standards .
  • Mass Spectrometry : HRMS (ESI-negative mode) to confirm molecular ion [M-H]⁻ at m/z 387.2543 (C24_{24}H36_{36}O4_4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from isomerism (e.g., Δ2 vs. Δ4 double bonds) or impurities. Validate structural identity using X-ray crystallography (for single crystals) or NOESY NMR to confirm double-bond geometry . For bioassays, employ orthogonal methods (e.g., gene expression profiling via qPCR and luciferase reporter assays) to cross-verify results. Statistical rigor (e.g., ANOVA with post-hoc tests) is essential for dose-response studies .

Q. What strategies are effective for studying the compound’s stereochemical isomerism and its impact on receptor binding?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol modifiers to separate enantiomers .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with nuclear receptors (e.g., FXR, TGR5). Compare binding energies of 3α-OH vs. 3β-OH configurations .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to track metabolic transformations via LC-MS/MS .

Q. How can researchers address challenges in quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to remove lipids/proteins. Derivatize with pentafluorobenzyl bromide to enhance LC-MS sensitivity .
  • Internal Standards : Use stable isotopes (e.g., d4-3-Hydroxychol-2-en-24-oic acid) to correct for matrix effects .
  • Validation : Perform spike-recovery experiments (80–120% recovery) and assess inter-day precision (<15% RSD) .

Experimental Design Considerations

Q. What controls are essential for in vitro studies evaluating the compound’s effects on bile acid transporters?

  • Methodological Answer :

  • Negative Controls : Use vector-transfected cells (e.g., HEK293) to baseline transporter activity.
  • Positive Controls : Include known inhibitors (e.g., cyclosporine A for NTCP) to validate assay sensitivity .
  • Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity .

Q. How should researchers design dose-response studies to assess hepatotoxicity?

  • Methodological Answer :

  • Dose Range : Test 0.1–100 µM, based on IC50_{50} values from preliminary MTT assays.
  • Endpoints : Measure ALT/AST release (ELISA), mitochondrial membrane potential (JC-1 dye), and ROS production (DCFH-DA assay) .
  • Time-Course Analysis : Collect data at 6, 12, and 24 hours to capture dynamic toxicity profiles .

Data Interpretation and Validation

Q. How can conflicting data on the compound’s solubility and stability be reconciled?

  • Methodological Answer : Solubility varies with pH (pKa ~4.5 for the carboxylic acid group). Use saturated shake-flask method with PBS (pH 7.4) and simulate gastrointestinal conditions (pH 2.0). For stability, conduct forced degradation studies (40°C/75% RH for 4 weeks) and quantify degradation products via UPLC .

Q. What statistical approaches are recommended for metabolomics studies involving this compound?

  • Methodological Answer : Multivariate analysis (e.g., PCA, PLS-DA) to identify metabolite clusters. Apply false discovery rate (FDR) correction for omics-scale data. Use pathway enrichment tools (e.g., MetaboAnalyst) to link changes to bile acid synthesis pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.